molecular formula C28H33N5O7 B10853513 trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH

trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH

Cat. No.: B10853513
M. Wt: 551.6 g/mol
InChI Key: VNZCTJLIVONUDE-KLGXLVMCSA-N
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Description

Trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH is a synthetic cyclic peptide analogue. It is derived from the enkephalin family of peptides, which are known for their opioid activity. This compound is particularly interesting due to its structural modifications, which include the substitution of allylglycine residues and the cyclization through ring-closing metathesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH involves solid-phase peptide synthesis (SPPS). The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process and optimizing the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized.

    Reduction: The olefinic bonds in the allylglycine residues can be reduced.

    Substitution: The peptide can undergo substitution reactions at the amino acid side chains.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Various nucleophiles can be used under mild conditions.

Major Products

    Oxidation: Oxidized tyrosine derivatives.

    Reduction: Saturated cyclic peptides.

    Substitution: Modified peptides with substituted side chains.

Scientific Research Applications

Trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH has several scientific research applications:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its interaction with opioid receptors.

    Medicine: Potential therapeutic applications due to its opioid activity.

    Industry: Used in the development of new peptide-based drugs.

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors. It acts as an agonist at both mu and delta opioid receptors, leading to analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are related to the modulation of pain signals in the nervous system .

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH: Another cyclic enkephalin peptide with cysteine residues.

    H-Tyr-c[D-Ala-Gly-Phe-D-Ala]-OH: A cyclic peptide with alanine residues.

Uniqueness

Trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH is unique due to the presence of allylglycine residues and the method of cyclization through ring-closing metathesis. This structural modification enhances its stability and potency as an opioid agonist .

Properties

Molecular Formula

C28H33N5O7

Molecular Weight

551.6 g/mol

IUPAC Name

(5S,8R,10E,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-benzyl-3,6,14-trioxo-1,4,7-triazacyclotetradec-10-ene-8-carboxylic acid

InChI

InChI=1S/C28H33N5O7/c29-20(14-18-10-12-19(34)13-11-18)25(36)32-21-8-4-5-9-22(28(39)40)33-27(38)23(15-17-6-2-1-3-7-17)31-24(35)16-30-26(21)37/h1-7,10-13,20-23,34H,8-9,14-16,29H2,(H,30,37)(H,31,35)(H,32,36)(H,33,38)(H,39,40)/b5-4+/t20-,21+,22+,23-/m0/s1

InChI Key

VNZCTJLIVONUDE-KLGXLVMCSA-N

Isomeric SMILES

C1/C=C/C[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]1NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C=CCC(NC(=O)C(NC(=O)CNC(=O)C1NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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